N-formyl-ethionine
Descripción
Historical Context of N-formylated Amino Acid Analogs in Biochemical Investigations
The story of N-formylated amino acids in biochemistry is fundamentally linked to the discovery of how protein synthesis begins. In the 1960s, a pivotal discovery revealed that in bacteria, the initial amino acid incorporated into a new protein is not simply methionine, but a modified version: N-formyl-methionine (fMet). nih.gov This finding that fMet-tRNA was essential for the initiation of protein synthesis in Escherichia coli was a landmark in molecular biology. nih.gov It established that N-formylation, the addition of a formyl group to the amino group of methionine, was a critical step for launching the translation process on bacterial ribosomes. nih.gov This modification was later also identified in the mitochondria and chloroplasts of eukaryotes, highlighting its ancient evolutionary origins. nih.gov
Parallel to these discoveries, the use of amino acid analogs was becoming a powerful tool for biochemists to probe and disrupt metabolic pathways. Ethionine, the ethyl analog of methionine, was identified as a potent antagonist of methionine. By substituting an ethyl group for the methyl group of methionine, ethionine can interfere with critical cellular processes that depend on methionine, most notably transmethylation reactions. The study of ethionine provided valuable insights into the specificity of enzymes and the consequences of disrupting methionine metabolism. The logical extension of these two historical streams of research—the critical role of N-formyl-methionine in initiation and the disruptive potential of the methionine analog ethionine—leads directly to the concept of N-formyl-ethionine as a potential tool for biochemical investigation.
Significance of N-formylation in Biological Systems and Chemical Biology
N-formylation is a targeted and highly significant modification of the N-terminal methionine of proteins, with profound implications in both prokaryotic and eukaryotic systems. Its primary and most well-understood role is in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. wikipedia.orgquora.com The formyl group is crucial for the specific recognition of the initiator tRNA (tRNAfMet) by the ribosomal machinery, ensuring that protein synthesis starts at the correct location on the mRNA template. wikipedia.org
Beyond initiation, N-formylation has been identified as a key element in protein degradation. The N-formyl group on an N-terminal methionine can act as a degradation signal, or "N-degron". bmbreports.orgnih.gov This "fMet/N-end rule pathway" targets proteins bearing N-terminal fMet for ubiquitination and subsequent destruction by the proteasome. bmbreports.org This mechanism is thought to be involved in quality control, eliminating proteins that have failed to be properly processed (i.e., the fMet has not been removed), and in regulating the levels of specific proteins under certain stress conditions. bmbreports.org
In the realm of immunology, peptides bearing an N-terminal N-formyl-methionine are recognized as potent chemoattractants for phagocytic cells of the innate immune system. wikipedia.org Since prokaryotic and mitochondrial proteins (which can be released from damaged cells) begin with fMet, the immune system uses these N-formylated peptides as "danger signals" to detect bacterial infections or tissue damage, triggering an inflammatory response. wikipedia.org
Rationale for Comprehensive Academic Inquiry into this compound
Despite the lack of extensive research, a strong rationale for the academic study of this compound can be constructed from first principles. As the N-formylated version of a known methionine antagonist, this compound represents a unique chemical probe to dissect the biological processes governed by N-formyl-methionine.
The central hypothesis is that this compound could act as a competitive inhibitor for the enzymes and pathways that recognize and process fMet. The structural differences between methionine and ethionine, while seemingly minor, are significant at the molecular level.
| Property | Methionine (Met) | Ethionine (Eth) |
|---|---|---|
| Side-chain structure | -SCH₃ | -SCH₂CH₃ |
| Molecular Weight | 149.21 g/mol | 163.24 g/mol |
| Hydrophobicity (LogP) | -1.23 | -0.89 |
A comparison of the physical and chemical properties of Methionine and Ethionine.
The increased size and hydrophobicity of the ethyl group in ethionine compared to the methyl group in methionine could drastically alter binding affinity and enzymatic processing. vulcanchem.com For example, would methionyl-tRNA formyltransferase be able to add a formyl group to ethionine once it is attached to the initiator tRNA? If so, would the resulting N-formyl-ethionyl-tRNA be accepted by the ribosome to initiate protein synthesis? It is plausible that the bulkier side chain of ethionine would create steric hindrance within the active sites of these enzymes, making this compound a potent inhibitor. vulcanchem.com Studying these potential interactions could provide higher-resolution insights into the structural constraints of the protein synthesis and degradation machinery.
Scope and Research Objectives for Advanced this compound Studies
Advanced academic study of this compound would necessarily begin with fundamental chemical and biochemical characterization, as this data is not currently available in the public domain. vulcanchem.com The scope of research would then expand to cellular and systemic levels to understand its biological effects.
Key Research Objectives:
Chemical Synthesis and Characterization: The first crucial step is to develop and document a reliable protocol for the chemical synthesis of this compound. Following synthesis, comprehensive characterization using techniques like NMR and mass spectrometry would be required to confirm its structure and purity, establishing a verifiable standard for all subsequent research. vulcanchem.com
Biochemical Activity Assessment:
Enzyme Kinetics: Investigate this compound as a potential substrate or inhibitor for key enzymes in the fMet pathway, including methionyl-tRNA synthetase, methionyl-tRNA formyltransferase, peptide deformylase, and methionine aminopeptidase (B13392206).
In Vitro Translation: Test the ability of N-formyl-ethionyl-tRNA (if it can be formed) to initiate protein synthesis in bacterial cell-free translation systems. This would directly assess its compatibility with the ribosome.
Cellular Effects:
Bacterial Growth Inhibition: Determine if this compound or its precursor, ethionine, can be incorporated into the bacterial protein synthesis pathway to a degree that inhibits growth.
N-degron Pathway Probe: Investigate whether proteins successfully initiated with this compound (if any) are recognized and targeted for degradation by the fMet/N-end rule pathway.
Immunological Response: Assess the ability of peptides starting with this compound to stimulate chemotaxis and activate immune cells via the formyl peptide receptors (FPRs).
The hypothetical properties of this compound, when compared to the well-documented N-formyl-methionine, provide a clear roadmap for future research.
| Property | N-formyl-methionine (fMet) | This compound (fEth) (Hypothetical) |
|---|---|---|
| Precursor Amino Acid | Methionine | Ethionine |
| Role in Protein Synthesis | Initiator in bacteria/organelles | Potential inhibitor of initiation |
| Recognition by Deformylase | Substrate for removal | Potentially poor substrate, leading to persistence |
| N-degron Activity | Functions as a degradation signal | Potential to act as a persistent or altered degradation signal |
| Immunological Activity | Agonist for Formyl Peptide Receptors | Unknown; potentially an antagonist or biased agonist |
A comparative table outlining the known properties of N-formyl-methionine and the hypothetical properties and research questions related to this compound.
Structure
3D Structure
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
(2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clave InChI |
XARCKCMBMDYFMK-LURJTMIESA-N |
SMILES isomérico |
CCSCC[C@@H](C(=O)O)NC=O |
SMILES canónico |
CCSCCC(C(=O)O)NC=O |
Origen del producto |
United States |
Biosynthesis and Metabolic Pathways of N Formyl Ethionine
Enzymatic Formation Mechanisms in Prokaryotic and Eukaryotic Systems
The primary enzymatic route for the synthesis of N-formylated amino acids involves the action of formyltransferases. Given that ethionine acts as an analogue of methionine, it is highly probable that it can be utilized as a substrate by the same enzymatic machinery responsible for the formylation of methionine.
While direct evidence for a specific "N-formyl-ethionine formyltransferase" is scarce, the central enzyme in the formylation of the initiator methionine is methionyl-tRNA formyltransferase (FMT) . This enzyme catalyzes the transfer of a formyl group to methionyl-tRNA, creating N-formylmethionyl-tRNA (fMet-tRNA). nih.govwikipedia.org In bacteria, this is a critical step for the initiation of protein synthesis. microbialcell.com Eukaryotic cells also possess a mitochondrial FMT, reflecting the endosymbiotic origin of mitochondria. nih.govnih.gov
Considering ethionine's role as a methionine antagonist, it is plausible that methionyl-tRNA synthetase can charge tRNA with ethionine, forming ethionyl-tRNA. Subsequently, FMT could recognize this as a substrate and catalyze its formylation to produce N-formyl-ethionyl-tRNA . Studies have shown that some methionine-metabolizing enzymes can indeed process ethionine, supporting this hypothesis.
The enzymatic formylation of methionyl-tRNA is dependent on a specific co-factor: 10-formyltetrahydrofolate (10-fTHF) . nih.govnih.gov This molecule serves as the donor of the formyl group in the reaction catalyzed by FMT. researchgate.net The reaction mechanism involves the transfer of the formyl group from 10-fTHF to the α-amino group of the methionine attached to its tRNA. It is anticipated that the formylation of ethionyl-tRNA would follow the same mechanistic principle and require the same co-factor. Recent research has also indicated that methionyl-tRNA formyltransferase can utilize 10-formyldihydrofolate (B1664512) as an alternative substrate. microbiologyresearch.org
Table 1: Key Components in the Proposed Enzymatic Formation of N-formyl-ethionyl-tRNA
| Component | Role |
| Ethionine | The amino acid substrate, analogue of methionine. |
| Methionyl-tRNA Synthetase | Enzyme that likely charges tRNA with ethionine. |
| Initiator tRNA (tRNAi) | The specific tRNA molecule that carries ethionine. |
| Methionyl-tRNA Formyltransferase (FMT) | The enzyme that catalyzes the formylation reaction. |
| 10-formyltetrahydrofolate (10-fTHF) | The co-factor that donates the formyl group. |
Non-Enzymatic Formation Pathways
Beyond enzymatic catalysis, this compound could potentially be generated through non-enzymatic chemical reactions within the cellular environment, particularly under conditions of oxidative stress.
Spontaneous formylation of amino acids can occur under certain physiological conditions, although this is a less characterized phenomenon. L-ethionine has been shown to increase the frequency of spontaneous sister chromatid exchanges, suggesting it can influence cellular processes, potentially through metabolic alterations that could favor spontaneous modifications. nih.gov However, direct evidence for the spontaneous formylation of ethionine to this compound in vivo is currently lacking.
Catabolism and Degradation of this compound
The catabolism of this compound, much like its biosynthesis, is presumed to follow the pathways established for N-formyl-methionine. This degradation can be considered at two levels: the removal of the N-terminal formyl group from a nascent polypeptide and the breakdown of the free amino acid derivative.
In bacteria, the N-terminal formyl group of fMet is typically removed from nascent polypeptide chains during translation. microbialcell.com This crucial step is catalyzed by the enzyme peptide deformylase (PDF), a metalloenzyme essential for bacterial viability. nih.govnih.govpnas.org This deformylation converts the N-terminal N-formyl-methionine residue back into a standard methionine residue, which may then be cleaved off by methionine aminopeptidase (B13392206) (MetAP). nih.govwikipedia.org
In addition to peptide-bound deformylation, free N-formyl-L-methionine can be hydrolyzed by a distinct enzyme class. N-formyl-L-methionine amidohydrolase (EC 3.5.1.31) catalyzes the reaction of N-formyl-L-methionine with water to produce formate (B1220265) and L-methionine. wikipedia.org Extracts from various human cells, including neutrophils and lymphocytes, have demonstrated this deformylase activity. nih.gov It is plausible that this compound, if present, would be a substrate for both peptide deformylase and N-formyl-L-methionine amidohydrolase, leading to the products formate and L-ethionine.
The efficiency of peptide deformylase (PDF) is highly dependent on the amino acid sequence following the initial fMet residue. nih.gov Studies on Escherichia coli PDF using combinatorial peptide libraries have revealed distinct substrate preferences. nih.gov The enzyme exhibits a broad specificity, which is necessary to process the wide array of proteins in a cell, but it deformylates different peptide sequences at drastically different rates. nih.gov
A key determinant of substrate suitability is the nature of the amino acid at position two. A consensus sequence for potent substrates of E. coli PDF has been identified as formyl-Met-X-Z-Tyr, where X can be any amino acid except for the negatively charged aspartate and glutamate, and Z is typically a large, aromatic, or positively charged residue like lysine, arginine, tyrosine, or phenylalanine. nih.gov
The primary structural difference between methionine and its analogue ethionine is the substitution of the S-methyl group with an S-ethyl group. This results in increased steric bulk and altered hydrophobicity. vulcanchem.com These electronic and steric factors are critical for substrate recognition by PDF. nih.gov The larger ethyl group in this compound could hinder optimal positioning within the enzyme's active site, potentially making it a poorer substrate for PDF compared to N-formyl-methionine. This could lead to less efficient or incomplete deformylation of proteins that start with this compound.
Table 1: Comparison of Methionine and Ethionine Properties (Data sourced from reference vulcanchem.com)
| Property | Methionine (Met) | Ethionine (Eth) |
|---|---|---|
| Side-chain structure | -SCH₃ | -SCH₂CH₃ |
| Van der Waals volume | 21.4 ų | 31.2 ų |
| Hydrophobicity (LogP) | -1.23 | -0.89 |
Table 2: Substrate Specificity of E. coli Peptide Deformylase (PDF) with N-formyl-methionine Peptides (Data interpreted from reference nih.gov)
| Position in Peptide | Residue Characteristics | Potency as Substrate |
|---|---|---|
| 1 | N-formyl-Methionine | (Constant) |
| 2 (X) | Any amino acid except Aspartate (Asp) and Glutamate (Glu) | High |
| 3 (Z) | Lysine (Lys), Arginine (Arg), Tyrosine (Tyr), Phenylalanine (Phe) | High |
| 4 | Tyrosine (Tyr) | High |
Beyond simple enzymatic cleavage, the N-terminal formyl group can act as a degradation signal, or "N-degron," targeting the entire protein for destruction via the N-end rule pathway. microbialcell.com In bacteria, an N-terminal fMet that is not efficiently removed by peptide deformylase can be recognized by the fMet/N-end rule pathway, leading to co-translational proteolytic degradation of the nascent protein. nih.govmicrobialcell.commicrobialcell.com This mechanism is thought to serve as a form of protein quality control. microbialcell.comresearchgate.net
A similar pathway, the fMet/N-end rule pathway, has also been identified in eukaryotes like yeast. nih.govnih.govbmbreports.org In this system, N-terminally formylated proteins, which can be generated in the cytosol under stress conditions, are recognized by specific ubiquitin ligases (N-recognins), leading to their ubiquitylation and subsequent degradation by the proteasome. nih.govbmbreports.orgresearchgate.net
Given the hypothesis that this compound is a suboptimal substrate for peptide deformylase, proteins initiated with this residue would have a higher probability of retaining their formyl group. Consequently, it is highly probable that this compound would function as an N-degron, marking the protein for degradation through the bacterial or eukaryotic fMet/N-end rule pathways.
The direct downstream products from the hydrolysis of free this compound by an amidohydrolase would be formate and L-ethionine . wikipedia.org While formate can enter one-carbon metabolism, the metabolic fate of ethionine is more complex. Ethionine is a known antagonist of methionine metabolism, primarily by interfering with transmethylation reactions. vulcanchem.com It can be activated by methionine adenosyltransferase to form S-adenosyl-ethionine (SAE), an analogue of S-adenosyl-methionine (SAM). SAE can then compete with SAM in methylation reactions, leading to the ethylation of molecules like DNA and RNA instead of methylation, disrupting their normal function.
Furthermore, studies on critically ill patients have shown that elevated levels of circulating N-formyl-methionine are associated with significant metabolic shifts, including incomplete mitochondrial fatty acid oxidation and increased metabolism of branched-chain amino acids (BCAA) and activation of the pentose (B10789219) phosphate (B84403) pathway. physiciansweekly.comnih.gov While not directly studied, it is conceivable that an accumulation of this compound could trigger similar systemic metabolic disturbances, reflecting widespread cellular stress and disruption of normal methionine-dependent pathways. nih.gov
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| N-formyl-methionine | fMet |
| Ethionine | Eth |
| Methionine | Met |
| Formate | |
| 10-formyltetrahydrofolate | |
| S-adenosyl-ethionine | SAE |
| S-adenosyl-methionine | SAM |
| Aspartate | Asp |
| Glutamate | Glu |
| Lysine | Lys |
| Arginine | Arg |
| Tyrosine | Tyr |
Due to a lack of available scientific research specifically detailing the molecular and cellular interactions of this compound, this article cannot be generated at this time.
Extensive searches for data pertaining to this compound's role in protein synthesis and its interactions with metabolic enzymes did not yield the specific, detailed research findings required to accurately address the outlined sections. The available literature focuses extensively on the well-characterized compound N-formyl-methionine (fMet) and the methionine analogue ethionine, but not on the combined this compound molecule.
To provide a scientifically accurate and informative article that strictly adheres to the requested outline, specific studies on this compound are necessary. This would include experimental data on:
The binding and recognition of N-formyl-ethionyl-tRNA by the ribosome.
The activity of methionyl-tRNA formyltransferase with ethionyl-tRNA as a substrate.
The kinetic effects of this compound on in vitro translation systems.
The processing of N-terminal this compound by peptide deformylases and methionine aminopeptidases.
The direct modulatory effects of this compound on amino acid metabolic pathways.
Without such dedicated research, generating the content as requested would involve speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy. Further research into the biochemistry of this compound is needed before a comprehensive article on its molecular and cellular interactions can be written.
Lack of Scientific Data Precludes Article Generation for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the chemical compound This compound that adheres to the specific molecular and cellular interaction topics requested. The required information regarding enzyme kinetics, cellular transport and uptake, subcellular compartmentalization, and non-covalent binding interactions for this compound is not available in the public domain based on the conducted searches.
The extensive body of research in this area focuses almost exclusively on the closely related compound, N-formyl-methionine (fMet) . This molecule is the well-established initiator of protein synthesis in bacteria, mitochondria, and chloroplasts. microbialcell.comnih.govwikipedia.orgdrugbank.com
For N-formyl-methionine, there is a wealth of detailed scientific findings that would correspond to the requested outline:
Kinetic Characterization: The kinetics of enzymes that interact with N-formyl-methionine, such as peptide deformylase (PDF) which removes the formyl group from nascent proteins, are well-documented. nih.govnih.govresearchgate.net Studies have detailed the kinetic mechanism of deformylation, including the rapid binding and dissociation of PDF from ribosomes and the conformational changes that occur post-cleavage. nih.gov
Cellular Transport: While specific transporters for N-formyl-methionine are not explicitly detailed, extensive research exists on the transport mechanisms for methionine, its precursor amino acid. nih.gov Furthermore, recent studies have explored the unexpected presence and effects of exogenous N-formyl-methionine on mammalian cells, implying transport into the cell, which leads to reduced mitochondrial translation and respiratory capacity. nih.gov
Subcellular Compartmentalization: N-formyl-methionine is primarily localized within mitochondria, consistent with their bacterial origin. nih.govresearchgate.net However, recent discoveries have identified N-formylated proteins in the eukaryotic cytosol, suggesting that the formyltransferase enzyme (Fmt1) can act in the cytosol under certain conditions, such as cellular stress. nih.govnih.gov
Non-Covalent Binding Interactions: The non-covalent binding of N-formyl-methionine-containing peptides is a cornerstone of innate immunity. These peptides are recognized by a specific class of G protein-coupled receptors known as formyl peptide receptors (FPRs) on the surface of immune cells. wikipedia.orgcreative-biolabs.comnih.govnih.govresearchgate.net The binding affinity and molecular interactions, such as hydrogen bonding and hydrophobic interactions within the receptor's binding pocket, have been subjects of intense study. nih.gov
In contrast, equivalent data for this compound is absent from the search results. Ethionine is known as a methionine antagonist, but scientific investigation into the biochemical and cellular fate of its N-formylated form does not appear to be a focus of published research.
Due to the strict requirement to focus solely on this compound and the lack of available data, it is not possible to generate the requested scientific article.
Molecular and Cellular Interactions of N Formyl Ethionine
Non-Covalent Binding Interactions with Biological Macromolecules
Nucleic Acid Binding Potential and Specificity
Extensive searches of scientific literature and biochemical databases did not yield any specific research findings on the direct binding of N-formyl-ethionine to nucleic acids, such as DNA or RNA. Current research on N-formyl-amino acids is predominantly focused on N-formyl-methionine and its critical role in the initiation of protein synthesis in prokaryotes and eukaryotic organelles. wikipedia.orgnih.govbrainly.infiveable.me This process involves the recognition of formylated methionine carried by a specific transfer RNA (tRNA), known as tRNAfMet, by the ribosome. brainly.in
While this compound is structurally similar to N-formyl-methionine, there is a lack of studies investigating its potential to interact with nucleic acids. One study mentioned this compound in the context of analytical biochemistry, where it was successfully separated from N-acetyl-methionine using anion-exchange chromatography, but this research did not explore its functional interactions with other biomolecules. nih.govnih.gov
Advanced Analytical Methodologies for N Formyl Ethionine Research
Chromatographic Separation Techniques for Isolation and Quantification
Chromatography is a cornerstone for the analysis of N-formyl-ethionine, providing the necessary separation from complex sample components prior to detection and quantification. The choice of chromatographic technique is primarily dictated by the physicochemical properties of this compound and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. helixchrom.com For this compound, both reversed-phase and hydrophilic interaction chromatography modes can be effectively employed.
Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. ualberta.ca The N-formyl group and the ethyl side chain in this compound grant it a greater degree of hydrophobicity compared to its parent amino acid, ethionine, making it suitable for retention on nonpolar stationary phases like C18 or C8. hplc.eu
The development of a robust RP-HPLC method involves the optimization of several parameters. The mobile phase typically consists of an aqueous component and an organic modifier, most commonly acetonitrile. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve efficient separation and good peak shape. hplc.eu To improve peak symmetry and retention of the acidic this compound, additives like trifluoroacetic acid (TFA) or formic acid are commonly added to the mobile phase at low concentrations (e.g., 0.1%). chromatographyonline.com These additives suppress the ionization of the carboxyl group and any residual silanol groups on the stationary phase. chromatographyonline.com Wide-pore silica (B1680970) columns (~300 Å) are often preferred for peptide and modified amino acid separations as they allow better interaction between the analyte and the stationary phase surface. hplc.eu
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Stationary Phase | C18 or C8 silica, wide-pore (300 Å) | Provides hydrophobic interaction for retention. Wide pores enhance separation of biomolecules. hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Acidic modifier to suppress ionization and improve peak shape. chromatographyonline.com |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid | Organic solvent for eluting the analyte from the column. hplc.eu |
| Elution Mode | Gradient | Ensures elution of a range of analytes with good resolution and peak shape. hplc.eu |
| Flow Rate | ~1 mL/min for 4.6 mm i.d. columns | Standard flow rate for analytical columns. hplc.eu |
| Detection | UV at 210-220 nm | Detection of the peptide-like formamido bond. chromatographyonline.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds that are poorly retained in RP-HPLC. nih.gov17img.cn this compound, despite its increased hydrophobicity compared to ethionine, is still a polar molecule and is well-suited for HILIC analysis. In HILIC, a polar stationary phase (e.g., unmodified silica, amide, diol, or zwitterionic) is used with a mobile phase rich in an organic solvent, typically acetonitrile (60-97%). uva.nl A thin water layer is adsorbed onto the stationary phase, and retention is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase. uva.nl
HILIC offers an elution order that is generally opposite to that of RP-HPLC and provides orthogonal selectivity, which is advantageous in multidimensional chromatography for analyzing complex samples. nih.govuva.nl The high organic content of the mobile phase is also beneficial when coupling HPLC to mass spectrometry, as it promotes more efficient desolvation and ionization in the MS source. chromatographyonline.com
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Stationary Phase | Unmodified silica, Amide, Diol, or Zwitterionic | Polar surfaces for retaining hydrophilic analytes. uva.nl |
| Mobile Phase A | Acetonitrile (e.g., 95%) with buffer (e.g., 10 mM Ammonium Formate) | High organic content for retention via partitioning. uva.nl |
| Mobile Phase B | Water with buffer (e.g., 10 mM Ammonium Formate) | Aqueous component to facilitate elution. uva.nl |
| Elution Mode | Gradient (increasing Mobile Phase B) | Provides robust separation for analytes with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Typical flow rates for HILIC separations. |
| Detection | Mass Spectrometry (ESI-MS) | High organic mobile phase is compatible with ESI, providing high sensitivity. chromatographyonline.com |
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids and their N-formylated derivatives are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com
Common derivatization strategies that could be applied to this compound include silylation or alkylation. sigmaaldrich.comchromatographyonline.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), converts the acidic proton of the carboxyl group into a nonpolar silyl group. sigmaaldrich.com Alkylation, using reagents such as methyl chloroformate or triethyloxonium tetrafluoroborate (TEOT), can esterify the carboxyl group and alkylate the amide nitrogen. chromatographyonline.comvub.be
Once derivatized, this compound can be separated on a capillary GC column, typically with a nonpolar stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). mdpi.com
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | MTBSTFA (Silylation) or Methyl Chloroformate (Alkylation) | Increases volatility and thermal stability for GC analysis. sigmaaldrich.comvub.be |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a nonpolar phase (e.g., 5% phenyl polysiloxane) | Provides high-resolution separation of volatile derivatives. mdpi.com |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |
| Temperature Program | Gradient from ~100°C to 300°C | Optimized to separate analytes based on boiling points. |
| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. |
| Detection | Mass Spectrometry (MS) | Provides sensitive detection and structural information from fragmentation patterns. chromatographyonline.com |
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. nih.gov It is characterized by extremely high separation efficiency, short analysis times, and minimal sample consumption. nih.gov
For this compound, Capillary Zone Electrophoresis (CZE) is the most straightforward CE mode. The molecule possesses a net negative charge at neutral to alkaline pH due to its carboxyl group, allowing it to be separated from neutral and positively charged species. The separation is governed by the charge-to-size ratio of the analyte. nih.gov Key parameters to optimize include the pH and composition of the background electrolyte (BGE), the applied voltage, and the capillary temperature. Detection is typically achieved by UV-Vis spectrophotometry or by coupling CE to a mass spectrometer (CE-MS), which provides superior sensitivity and specificity. springernature.com
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm length | Standard dimensions for high-efficiency separations. nih.gov |
| Background Electrolyte (BGE) | 20-50 mM Phosphate (B84403) or Borate buffer, pH 7-9 | Controls the pH and ionic strength, influencing analyte charge and electroosmotic flow. nih.gov |
| Applied Voltage | 15-30 kV | Driving force for electrophoretic separation; higher voltage leads to faster analysis. nih.gov |
| Injection | Hydrodynamic or Electrokinetic | Introduction of a small plug of sample into the capillary. |
| Detection | UV (e.g., 200 nm) or ESI-MS | UV for general detection; MS for enhanced sensitivity and structural confirmation. springernature.com |
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Mass Spectrometry (MS) for Detection, Quantification, and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool in this compound research due to its high sensitivity, selectivity, and ability to provide structural information. It is most powerfully applied when coupled with a separation technique like HPLC, GC, or CE. nih.govnih.gov
When coupled with HPLC or CE, Electrospray Ionization (ESI) is the most common ionization method. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. The accurate mass of these ions, determined by a high-resolution mass spectrometer (e.g., Orbitrap or TOF), can be used to confirm the elemental composition of this compound.
Tandem mass spectrometry (MS/MS) is used for unambiguous structural elucidation and highly selective quantification. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, characteristic losses would include the formyl group, the carboxyl group, and fragmentation of the ethyl-thioether side chain. This specific fragmentation information is used to develop highly selective quantitative assays using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
| Parameter | Value/Description | Rationale |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₃S | Based on the structure of ethionine plus a formyl group. |
| Monoisotopic Mass | 191.0616 g/mol | Exact mass used for high-resolution mass spectrometry. |
| Precursor Ion [M+H]⁺ | m/z 192.0694 | Protonated molecule observed in positive ion ESI-MS. |
| Precursor Ion [M-H]⁻ | m/z 190.0538 | Deprotonated molecule observed in negative ion ESI-MS. |
| Potential MS/MS Fragments | Loss of H₂O, CO, COOH, CH₃CH₂S | Characteristic neutral losses and side-chain cleavages used for structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of this compound in solution, as well as for studying its interactions with other molecules.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural verification and conformational analysis of this compound.
¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. For this compound, characteristic signals would be expected for the formyl proton, the alpha-proton, and the protons of the ethyl and methylene (B1212753) groups in the side chain. chemicalbook.com The chemical shift and coupling constants of these protons can provide insights into the local electronic environment and the conformation of the molecule in solution. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. chemicalbook.com Distinct resonances would be observed for the carbonyl carbon, the alpha-carbon, and the carbons of the ethylthio side chain, confirming the carbon skeleton of this compound.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen atom in the formamide (B127407) group. nih.gov The ¹⁵N chemical shift is highly sensitive to the electronic environment and can be indicative of hydrogen bonding or other interactions involving the amide nitrogen. researchgate.netnih.govscience-and-fun.de Isotopic enrichment with ¹⁵N would significantly enhance the feasibility of these experiments. mdpi.comnih.gov
Expected NMR Chemical Shift Ranges for Key Nuclei in this compound (in ppm):
¹H Formyl Proton: ~8.0-8.5
¹H Alpha-Proton: ~4.0-4.5
¹³C Carbonyl Carbon: ~160-175
¹⁵N Amide Nitrogen: ~110-160 (relative to liquid ammonia)
Ligand-based NMR techniques are powerful tools for identifying and characterizing the binding of this compound to potential biological partners, such as proteins or receptors, without the need for isotopic labeling of the larger macromolecule. nih.govnih.gov These methods rely on observing changes in the NMR parameters of this compound upon binding.
Chemical Shift Perturbation (CSP) Mapping: By acquiring NMR spectra (typically ¹H or ¹H-¹⁵N HSQC) of this compound in the presence of increasing concentrations of a potential binding partner, changes in the chemical shifts of its atoms can be monitored. ccpn.ac.ukprotein-nmr.org.uknih.govnih.gov Significant perturbations indicate which parts of the this compound molecule are involved in the interaction, providing a "map" of the binding interface.
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for identifying binding events. In an STD experiment, the macromolecular target is selectively saturated with radiofrequency pulses. If this compound binds to the target, this saturation is transferred to the bound ligand. When the ligand dissociates, it carries this saturation information, leading to a decrease in the intensity of its NMR signals. By comparing a spectrum with saturation on-resonance for the target to one with saturation off-resonance, a difference spectrum is generated that only shows signals from the binding ligand. researchgate.net
These ligand-based NMR approaches are invaluable for screening for interactions and for gaining initial structural insights into the binding mode of this compound with its biological targets.
| Ligand-Based NMR Technique | Principle | Information Gained |
| Chemical Shift Perturbation (CSP) | Monitoring changes in ligand chemical shifts upon target addition. | Identifies binding and maps the interaction interface on the ligand. |
| Saturation Transfer Difference (STD) | Transfer of saturation from the target to the bound ligand. | Confirms binding and identifies the binding epitope of the ligand. |
Chemical Synthesis and Derivatization Strategies for N Formyl Ethionine
Total Chemical Synthesis Pathways and Optimization
The logical and most common precursor for the synthesis of N-formyl-ethionine is the amino acid ethionine. L-ethionine can be synthesized via several routes, often starting from other readily available amino acids. One established method involves the modification of L-methionine. rsc.org Another biosynthetic approach involves the conversion of homoserine, a key intermediate in the aspartate metabolic pathway, which is also a precursor for methionine biosynthesis in plants and microorganisms. google.comnih.gov
A common laboratory-scale chemical synthesis starts from L-methionine, involving the replacement of the S-methyl group with an S-ethyl group. A more versatile chemical synthesis can start from protected L-aspartic acid derivatives. For instance, N-t-BOC-L-aspartic acid α-benzyl ester can be reduced to the corresponding homoserine derivative. The hydroxyl group of the homoserine can then be converted into a good leaving group, such as a tosylate, which is subsequently displaced by sodium ethyl mercaptide (NaSEt) to form the thioether linkage characteristic of ethionine. Final deprotection of the amine and carboxyl groups yields L-ethionine. umich.edu
A generalized synthetic scheme is presented below:
Protection: The amino and carboxyl groups of a suitable starting amino acid (e.g., L-aspartic acid) are protected.
Side Chain Modification: The side chain is chemically modified to introduce the ethylthio group. This may involve reduction and subsequent nucleophilic substitution.
Deprotection: Removal of the protecting groups to yield L-ethionine.
Formylation: The final step is the N-formylation of the free amino group of ethionine.
The N-formylation of ethionine is a critical step that can be achieved using several reagents. The choice of formylating agent and reaction conditions significantly impacts the yield and purity of the final product, this compound.
One of the classic and effective methods for N-formylation of amino acids is the use of a mixture of formic acid and acetic anhydride (B1165640). dundee.ac.uk This mixture generates acetic formic anhydride in situ, which is a potent formylating agent. The reaction is typically carried out at low temperatures (e.g., -20 °C to 0 °C) to minimize side reactions and can provide high yields, often exceeding 90%. dundee.ac.uk
Another common method involves heating the amino acid in an excess of formamide (B127407). google.comlifetein.com This one-step procedure is simple but may require higher temperatures (e.g., 60-100 °C) and longer reaction times. google.com Optimization involves adjusting the molar ratio of ethionine to formamide and the reaction temperature to maximize conversion while minimizing degradation.
More modern and milder methods have also been developed. For instance, the use of formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) allows for formylation under gentle conditions. nih.gov Catalytic methods, such as using a catalytic amount of iodine with formic acid under solvent-free conditions, have been shown to be highly efficient for a variety of amines and amino acid esters, offering high yields and purity while preserving stereochemical integrity. wikipedia.org
Table 1: Comparison of N-Formylation Methods for Amino Acids This table presents hypothetical data for this compound synthesis based on reported yields for similar amino acids.
| Method | Reagents | Typical Conditions | Hypothetical Yield (%) | Purity (%) | Reference for Analogy |
|---|---|---|---|---|---|
| Acetic Formic Anhydride | Formic acid, Acetic anhydride | -20 °C to 0 °C, 1-2 hours | 90-98 | >98 | dundee.ac.uk |
| Formamide | Formamide (excess) | 60-100 °C, 1-24 hours | 75-85 | ~95 | google.comlifetein.com |
| DCC Coupling | Formic acid, DCC | 0 °C to RT, 4-12 hours | 85-95 | >97 | nih.gov |
| Iodine Catalysis | Formic acid, I₂ (cat.) | 70 °C, 2 hours, solvent-free | ~94 | >99 | wikipedia.org |
Purification of this compound is typically achieved by recrystallization from a suitable solvent system, such as water/ethanol, or by column chromatography on silica (B1680970) gel if necessary.
The synthesis of specific enantiomers (L- or D-N-formyl-ethionine) is crucial for many biological studies. This can be achieved in two primary ways:
Starting with an Enantiomerically Pure Precursor: The most straightforward approach is to use enantiomerically pure L-ethionine or D-ethionine as the starting material. Most formylation reactions, particularly those conducted under mild conditions such as with acetic formic anhydride at low temperatures or using iodine catalysis, are known to proceed without significant racemization of the chiral center. wikipedia.org Therefore, the stereochemistry of the starting ethionine is retained in the final N-formylated product.
Enzymatic or Chiral Resolution: If a racemic mixture of ethionine is used or produced, the resulting N-formyl-DL-ethionine can be resolved. Enzymatic methods, using acylases that selectively hydrolyze one enantiomer of an N-acyl amino acid, can be employed. Alternatively, classical chemical resolution can be performed by forming diastereomeric salts with a chiral base (e.g., brucine (B1667951) or strychnine), followed by separation of the diastereomers by fractional crystallization and subsequent liberation of the enantiomerically pure this compound.
Asymmetric synthesis routes that establish the chiral center during the synthesis of the amino acid backbone are also well-established in organic chemistry and can be applied to produce enantiomerically pure ethionine precursors. researchgate.netgoogle.com
Preparation of Isotopic and Bioconjugatable Analogs for Research
To facilitate detailed mechanistic studies, tracing, and imaging, isotopically labeled and bioconjugatable analogs of this compound are invaluable research tools.
Isotopically labeled this compound can be used as an internal standard in mass spectrometry (MS) for accurate quantification or to trace the metabolic fate of the molecule in biological systems. The synthesis of these labeled compounds typically involves incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).
The labeling can be achieved by starting the synthesis with commercially available isotopically labeled precursors. For example:
¹⁵N-Labeling: Using ¹⁵N-labeled ammonia (B1221849) in the Strecker synthesis of the amino acid precursor or using a starting material like L-aspartic acid uniformly labeled with ¹⁵N.
¹³C-Labeling: Incorporating ¹³C-labeled building blocks. For instance, ¹³C-labeled sodium cyanide or ¹³C-labeled ethyl halides can be used to introduce the label into the side chain. Uniformly ¹³C-labeled glucose can be used as a carbon source in biosynthetic production of the precursor amino acid. rsc.org
²H-Labeling (Deuterium): Deuterium can be introduced using deuterated reagents, such as sodium borodeuteride (NaBD₄) for reduction steps, or by using deuterated starting materials. umich.edu
These labeled precursors are then carried through the synthetic sequence to yield the final isotopically labeled this compound. The position and extent of labeling can be confirmed using NMR spectroscopy and mass spectrometry.
Table 2: Examples of Isotopic Labeling Strategies for this compound
| Isotope | Labeling Position | Precursor Example | Application | Reference for Analogy |
|---|---|---|---|---|
| ¹⁵N | Amine Nitrogen | [¹⁵N]Ammonium Chloride | NMR, MS-based proteomics | nih.gov |
| ¹³C | Carboxyl Carbon | K¹³CN | Metabolic flux analysis, NMR | nih.gov |
| ¹³C | Ethyl Group Carbons | [1,2-¹³C₂]Ethyl iodide | NMR structural studies, MS | rsc.org |
| ²H (D) | Side Chain | Sodium Borodeuteride | NMR, kinetic isotope effect studies | umich.edu |
Fluorescently tagged analogs are powerful tools for visualizing the localization and dynamics of molecules in cellular systems. The synthesis of a fluorescently tagged this compound derivative can be achieved by introducing a fluorescent probe. A highly specific and versatile method for this is "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov
This strategy involves a two-step process:
Synthesis of a Bioorthogonal this compound Analog: First, an ethionine analog containing a bioorthogonal functional group (an azide (B81097) or an alkyne) is synthesized. For example, an azido-ethionine analog could be prepared where the terminal methyl of the ethyl group is replaced with an azido (B1232118) group. This can be achieved by starting with a protected homoserine, converting the hydroxyl to a leaving group, and then displacing it with sodium azide. This azido-ethionine precursor is then N-formylated.
Click Reaction with a Fluorescent Probe: The resulting N-formyl-azido-ethionine is then "clicked" to a fluorescent dye that contains a terminal alkyne group (e.g., an alkyne-functionalized fluorescein, rhodamine, or cyanine (B1664457) dye). The CuAAC reaction forms a stable triazole linkage between the this compound analog and the fluorophore.
This modular approach allows for the attachment of a wide variety of fluorescent probes with different spectral properties to the this compound scaffold, providing flexibility for various imaging applications. lifetein.comnih.gov
Preparation of Affinity-Tagged this compound Probes for Target Identification
The identification of cellular binding partners is crucial for elucidating the biological functions and mechanisms of action of this compound. To achieve this, chemically modified versions of the molecule, known as affinity-tagged probes, are synthesized. These probes retain the core structure of this compound while incorporating a specialized tag that facilitates the capture and subsequent identification of interacting proteins. nih.gov The design of such probes involves attaching a linker arm to a site on the this compound molecule that does not interfere with its potential binding activity, and then conjugating this linker to an affinity handle, such as biotin, or a photoreactive group. nih.gov
Two primary strategies for creating these probes are the affinity-based pull-down approach and photoaffinity labeling. nih.gov
On-Bead Affinity Matrix Probes: In this method, this compound is covalently attached via a linker to a solid support, typically agarose (B213101) beads. nih.gov This "bait"-functionalized matrix is then incubated with a cell lysate. Proteins that specifically bind to the this compound bait are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. nih.gov
Photoaffinity Labeling (PAL) Probes: This advanced approach creates a probe that can form a covalent bond with its target protein upon activation by light. nih.gov The probe consists of the this compound molecule, a photoreactive moiety (e.g., diazirine or benzophenone), and an affinity tag like biotin. nih.gov When the probe is bound to its target, exposure to a specific wavelength of UV light activates the photoreactive group, causing it to permanently cross-link with the target protein. This covalently linked complex can then be isolated using the affinity tag for identification. nih.gov
The development of these probes is essential for mapping the interactome of this compound and uncovering its molecular targets within a complex biological system.
Interactive Table: this compound Probe Strategies
| Probe Type | Core Components | Mechanism of Action | Application |
|---|---|---|---|
| On-Bead Affinity | This compound, Linker (e.g., PEG), Solid Support (e.g., Agarose Beads) | Non-covalent capture of binding partners from cell lysate. nih.gov | Identification of proteins that reversibly bind to this compound. |
| Photoaffinity Labeling | this compound, Photoreactive Group (e.g., Diazirine), Affinity Tag (e.g., Biotin) | Light-induced covalent cross-linking to the target protein, followed by affinity purification. nih.gov | Capturing both stable and transient interactions; provides spatial information on the binding site. |
Purification and Rigorous Characterization of Synthetic this compound Products
Following the chemical synthesis of this compound and its derivatives, obtaining a product of high purity and verifying its chemical identity are paramount. This ensures that subsequent biological assays are conducted with a well-defined chemical entity, free from contaminants or side-products that could confound the results. This process involves a multi-step approach combining chromatographic purification with comprehensive spectroscopic and analytical characterization.
Chromatographic Purification Techniques for High Purity
Chromatography is the cornerstone of purification for amino acid derivatives and peptides. gilson.com The choice of technique depends on the physicochemical properties of this compound, such as its polarity, charge, and size.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used and powerful method for purifying synthetic peptides and related molecules. gilson.com Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous solution (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute compounds based on their hydrophobicity. gilson.comnih.gov Given the ethyl group in its side chain, this compound would be retained and could be effectively separated from more polar or less hydrophobic impurities.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge at a given pH. gilson.com this compound possesses a free carboxylic acid group, which is negatively charged at neutral or basic pH. Therefore, it can be purified using anion-exchange chromatography, where it would bind to a positively charged stationary phase and be eluted by increasing the salt concentration or decreasing the pH of the mobile phase. This method is particularly useful for removing impurities with different charge characteristics. researchgate.net
Interactive Table: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase | Best For Separating |
|---|---|---|---|---|
| RP-HPLC | Hydrophobicity | C18-derivatized silica | Water/Acetonitrile gradient with TFA | Impurities with different polarity (e.g., unreacted ethionine, synthesis by-products). gilson.com |
| IEX Chromatography | Net Electrical Charge | Diethylaminoethyl (DEAE)-cellulose (Anion Exchange) | Aqueous buffer with a salt or pH gradient | Impurities with a different charge state. gilson.comresearchgate.net |
Spectroscopic and Elemental Analysis for Compound Identity and Purity Assurance
Once purified, the identity and purity of the synthetic this compound must be unequivocally confirmed. This is achieved through a combination of analytical techniques that provide information about the molecule's mass, structure, and elemental composition.
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer can provide an exact mass measurement. nih.gov This allows for the direct confirmation of the elemental formula. For this compound (C₇H₁₃NO₃S), the expected monoisotopic mass is 191.0616 g/mol , a value that can be precisely verified. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure.
¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, distinct signals would be expected for the formyl proton (-CHO), the alpha-proton, the methylene (B1212753) protons of the ethyl group (-CH₂CH₃), the methyl protons of the ethyl group (-CH₂CH₃), and the protons on the carbon backbone.
¹³C NMR: Shows the different carbon environments in the molecule, confirming the presence of the carbonyl carbon of the formyl group, the carboxyl carbon, the alpha-carbon, and the carbons of the ethylthioethyl side chain. Combined, 1D and 2D NMR experiments can definitively establish the connectivity and structure of the synthesized molecule. scielo.org.mx
Elemental Analysis: This technique provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the purified sample. The experimental values are compared against the theoretical percentages calculated from the chemical formula (C₇H₁₃NO₃S). A close match between the experimental and theoretical values provides strong evidence of the compound's purity and correct elemental composition.
Interactive Table: Expected Analytical Data for this compound
| Analytical Technique | Parameter Measured | Expected Result for C₇H₁₃NO₃S | Purpose |
|---|---|---|---|
| High-Resolution MS | Exact Monoisotopic Mass | 191.0616 g/mol | Confirms elemental formula. nih.govvulcanchem.com |
| ¹H NMR | Chemical Shifts (δ) of Protons | Distinct signals for formyl, α-H, ethyl, and backbone protons | Elucidates proton framework and confirms structural integrity. scielo.org.mx |
| ¹³C NMR | Chemical Shifts (δ) of Carbons | Signals for carbonyl, carboxyl, and all aliphatic carbons | Confirms carbon skeleton. scielo.org.mx |
Bioinformatic and Computational Studies of N Formyl Ethionine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in predicting binding modes and estimating the strength of interaction, guiding further experimental studies.
Prediction of N-formyl-ethionine Binding Sites on Enzyme Targets
As an analog of N-formyl-methionine, this compound is predicted to interact with the same primary enzyme targets. These include Peptide Deformylase (PDF), which removes the formyl group from nascent polypeptide chains, and Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors involved in the innate immune response. nih.govnih.gov
Peptide Deformylase (PDF): Docking studies of fMet-containing peptides and inhibitors like actinonin (B1664364) into the active site of PDF reveal a well-defined binding pocket. nih.gov The N-formyl group is crucial for recognition and catalysis. It is anticipated that this compound would occupy this same pocket. The slightly larger ethyl group of the ethionine side chain would extend into the hydrophobic S1' sub-pocket of the enzyme. Key interactions would involve the formyl group, the peptide backbone, and the side chain. Docking simulations predict that the binding mode would be similar to that of fMet-peptides, involving hydrogen bonds with residues like Ile44 and His132, and coordination with the active site metal ion (typically Fe2+ or Zn2+). nih.gov
Formyl Peptide Receptor 1 (FPR1): FPR1 recognizes N-formylated peptides as pathogen- or damage-associated molecular patterns. nih.govnih.gov Computational models of FPR1, often based on homology to related receptors like bovine rhodopsin, have been used to simulate the binding of fMet-peptides. nih.gov These studies identify a binding pocket deep within the transmembrane helices. The N-formyl group is critical for high-affinity binding. Docking simulations suggest that the formyl group of a ligand like this compound would form key hydrogen bonds with specific polar or charged residues within this pocket. nih.govacs.org The ethionine side chain would likely engage in hydrophobic interactions with nonpolar residues lining the binding site.
| Enzyme Target | Predicted Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Peptide Deformylase (PDF) | Ile44, Gly45, Leu91, His132, Glu133, His136 | Hydrogen Bonding, Hydrophobic Interactions, Metal Coordination | nih.gov |
| Formyl Peptide Receptor 1 (FPR1) | Arg201, Arg205, Tyr257, Ser287, Asp284 | Hydrogen Bonding, Electrostatic Interactions | nih.govacs.org |
| Formyl Peptide Receptor 1 (FPR1) | Leu198, Thr199, Thr265, Leu271, Ile279, Val283 | Hydrophobic Interactions | nih.govacs.org |
Quantitative Assessment of Binding Affinities and Interaction Energies
Docking programs use scoring functions to provide a quantitative estimation of binding affinity, typically expressed in units of energy (e.g., kcal/mol). nih.govnih.gov These scores are calculated based on various energetic terms, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty.
For this compound, a quantitative assessment would involve docking it into the active sites of target enzymes like PDF and FPR1 and calculating its binding score. While specific values for this compound are not documented, studies on similar ligands provide a framework. For instance, docking of various small molecule inhibitors into E. coli PDF yielded binding affinity scores ranging from -6.6 to -9.4 kcal/mol. researchgate.net It is expected that this compound would exhibit a comparable binding affinity.
The interaction energy can be broken down into contributions from different types of chemical interactions:
Hydrogen Bonds: The formyl group's oxygen and the backbone amide groups are predicted to be primary sites for hydrogen bonding with receptor residues. These bonds are critical for stabilizing the ligand in the binding pocket.
Hydrophobic Interactions: The ethyl side chain of ethionine, being more hydrophobic than methionine's methyl group, would likely form stronger van der Waals and hydrophobic interactions with nonpolar residues in the binding site. This could potentially lead to a slightly higher binding affinity compared to its methionine counterpart, depending on the topology of the binding pocket.
Electrostatic Interactions: The partial charges on the formyl group and the peptide backbone contribute to the electrostatic complementarity between the ligand and the receptor.
More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Fragment Molecular Orbital (FMO) can be applied to post-process docking results or molecular dynamics trajectories to achieve a more accurate prediction of binding free energy. nih.govdundee.ac.uk
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the motion of atoms and molecules over time. bonvinlab.org This allows for the characterization of a molecule's flexibility, its interactions with its environment (like water), and the dynamic changes that occur upon binding to a protein.
Characterization of this compound Flexibility and Preferred Conformations
The flexibility of this compound is determined by the rotational freedom around its single bonds. A detailed conformational analysis performed on the closely related N-formyl-L-methioninamide using density functional theory provides significant insight. nih.gov This study explored the molecule's conformational space and identified several low-energy, stable conformations.
| Conformer Type | Description | Key Intramolecular Interactions | Reference |
|---|---|---|---|
| βL | Extended backbone structure | Stabilized by hydrogen bonds between backbone atoms | nih.gov |
| γL | Inverse γ-turn | Characterized by a C7 hydrogen-bonded ring | nih.gov |
| αL | Right-handed helical structure | Represents a turn of an alpha-helix | nih.gov |
Dynamics of this compound within Biological Environments
MD simulations are uniquely suited to study how this compound behaves in a biological context, such as in aqueous solution or within an enzyme's active site.
Dynamics within a Binding Site: When bound to a protein, MD simulations can reveal the dynamic nature of the ligand-receptor complex. For enzymes like PDF, simulations show that the binding of a ligand is not a static event but involves conformational adjustments in both the ligand and the protein (an "induced fit"). nih.gov For example, simulations of PDF show that the enzyme can undergo swaying motions on the ribosome surface, which can allosterically modulate the ribosomal exit tunnel. nih.gov The this compound ligand would not be held rigidly but would exhibit thermal fluctuations within the binding pocket. These simulations can also highlight the role of specific water molecules in mediating hydrogen bond networks between the ligand and the protein, further stabilizing the complex.
In Silico Metabolic Pathway Prediction and Network Analysis
In silico metabolic pathway analysis uses computational methods to predict how a given molecule might be processed by an organism's metabolic network. researchgate.net These approaches leverage databases of known metabolic reactions (like KEGG and MetaCyc) and machine learning algorithms to predict the involvement of a metabolite in specific pathways. ed.ac.ukfrontiersin.org
For a novel or analog compound like this compound, these tools can generate hypotheses about its metabolic fate. The prediction process often involves connecting the unknown molecule to known metabolites in the network based on structural similarity and mass differences, which correspond to known enzymatic reaction types. ed.ac.uk
Given that this compound is an analog of N-formyl-methionine, it is predicted to perturb the same metabolic pathways. researchgate.net Metabolomics studies in critically ill patients have shown that elevated levels of circulating N-formylmethionine are associated with significant shifts in several key metabolic pathways. nih.govphysiciansweekly.com This suggests that an accumulation of this compound could trigger a similar metabolic response.
Network analysis based on these findings would predict that this compound metabolism is linked to:
Methionine and Cysteine Metabolism: As a direct analog, it would likely compete with methionine and N-formyl-methionine in various enzymatic reactions. researchgate.net
Protein Degradation Pathways: If this compound is incorporated into proteins and the formyl group is not efficiently removed, it may act as a degradation signal (a degron), targeting the protein for destruction via the N-end rule pathway. microbialcell.comnih.gov
Stress-Response Pathways: High levels of circulating fMet are linked to the integrated stress response (ISR) and mitochondrial dysfunction. physiciansweekly.comnih.gov Network analysis would therefore connect this compound to pathways indicative of cellular stress.
| Associated Metabolic Pathway | Predicted Effect/Interaction | Reference |
|---|---|---|
| Branched-Chain Amino Acid (BCAA) Metabolism | Upregulation, indicating metabolic stress | physiciansweekly.com |
| Kynurenine Pathway | Activation, linked to inflammation and stress response | physiciansweekly.com |
| Pentose (B10789219) Phosphate (B84403) Pathway | Activation, involved in managing oxidative stress | physiciansweekly.com |
| Mitochondrial Fatty Acid Oxidation | Dysregulation (incomplete oxidation), indicated by short-chain acylcarnitine accumulation | physiciansweekly.com |
| N-end Rule Proteolytic Pathway | Acts as a potential degradation signal (fMet/N-degron) | nih.gov |
Integration of N-formyl-methionine into Predicted Metabolic Networks
N-formyl-methionine (fMet) is a crucial metabolite, primarily recognized for its role in the initiation of protein synthesis in prokaryotes, as well as in eukaryotic organelles like mitochondria and chloroplasts. hmdb.canih.gov Bioinformatic and computational approaches are essential for understanding its position and integration within broader metabolic networks.
Metabolic pathway databases serve as foundational tools for predicting and visualizing the metabolic context of N-formyl-methionine. Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and the Human Metabolome Database (HMDB) formally list N-formyl-L-methionine and situate it within key metabolic pathways. hmdb.cagenome.jp For instance, KEGG identifies N-formyl-L-methionine (Compound C03145) as a component of the "Cysteine and methionine metabolism" pathway (map00270). genome.jp
Computational models of cellular metabolism, known as Genome-Scale Metabolic Models (GEMs), integrate genomic, transcriptomic, and proteomic data to predict metabolic fluxes and the functional roles of metabolites under various conditions. In these models, N-formyl-methionine is a key node linked to both one-carbon metabolism (via its formyl group donor, 10-formyltetrahydrofolate) and protein synthesis. nih.govresearchgate.net The prediction of metabolic networks often involves mapping identified metabolites from omics studies onto reference databases like Recon3D or PlantCyc to contextualize their roles. nih.govplantcyc.orgnih.gov
Recent studies have also highlighted the presence of circulating N-formylmethionine in critical illness, suggesting its integration into systemic metabolic shifts. nih.gov Metabolomics studies, combined with computational analysis, have shown that elevated levels of N-formylmethionine correlate with changes in fatty acid oxidation, branched-chain amino acid metabolism, and the pentose phosphate pathway, indicating its broader impact on interconnected metabolic networks beyond protein synthesis initiation. nih.gov
Table 1: N-formyl-methionine in Metabolic Pathway Databases
| Database | Identifier | Associated Pathway(s) | Key Role |
|---|---|---|---|
| KEGG | C03145 | Cysteine and methionine metabolism | Metabolic intermediate |
| HMDB | HMDB0001015 | Prostate cancer | Metabolite |
| SMPDB | - | Supports pathway elucidation in metabolomics | Human small-molecule pathway component nih.gov |
Identification of Potential Novel Enzymes or Pathways Involving N-formyl-methionine
Beyond its canonical role, computational and bioinformatic analyses have been instrumental in uncovering novel functions and pathways for N-formyl-methionine, particularly concerning protein degradation. A significant discovery is the role of N-terminal fMet as a degradation signal (N-degron) in both bacteria and eukaryotes. nih.govmicrobialcell.com
In bacteria, while peptide deformylase typically removes the formyl group during translation, inefficient deformylation can leave some proteins with an N-terminal fMet. microbialcell.com Bioinformatic analyses combined with genetic studies revealed that these fMet/N-degrons are targeted by the ClpAP protease, marking them for degradation. microbialcell.com This represents a quality control pathway to eliminate proteins that have failed to undergo proper N-terminal processing.
More surprisingly, computational predictions and subsequent experimental validation have uncovered a similar, previously unknown pathway in eukaryotes. Although protein synthesis in the eukaryotic cytosol initiates with methionine, not N-formyl-methionine, the mitochondrial formyltransferase (Fmt1) can be retained in the cytosol under stress conditions, leading to the generation of N-formylated cytosolic proteins. nih.govnih.gov These N-formylated proteins were found to be targeted for degradation by a newly identified eukaryotic fMet/N-end rule pathway. nih.gov Computational tools for protein function prediction and analysis of protein modifications were key to identifying the components of this pathway, including the Psh1 E3 ubiquitin ligase as the recognition component (N-recognin) that binds the fMet/N-degron. nih.govnih.gov
The discovery of these degradation pathways showcases the power of bioinformatics to predict novel functions for well-known metabolites by analyzing protein sequences, post-translational modifications, and cellular stress responses. researchgate.netnih.gov
Comparative Genomics and Proteomics for Formyltransferase and Deformylase Identification
Comparative genomics and proteomics are powerful strategies for identifying and annotating the key enzymes that manage N-formyl-methionine: methionyl-tRNA formyltransferase (FMT), which adds the formyl group, and peptide deformylase (PDF), which removes it. nih.govnih.gov
Comparative Genomics: This approach involves comparing the genomes of multiple species to identify homologous genes. The presence or absence of genes encoding FMT and PDF across different organisms provides insights into their evolutionary conservation and functional importance. nih.govpsu.edu For instance, the fmt gene, which encodes methionyl-tRNA formyltransferase, is considered a signature gene for a folate requirement in bacteria because it uses 10-formyltetrahydrofolate as a substrate. nih.govresearchgate.net By searching for fmt homologs across hundreds of sequenced bacterial genomes, researchers can predict whether an organism relies on formylation for translation initiation. nih.gov
Similarly, comparative genomic analysis has been used to identify PDF genes in organisms where they were not previously expected, such as plants and humans. nih.govembopress.org By comparing bacterial PDF sequences against eukaryotic genome databases, researchers identified homologous sequences in Arabidopsis thaliana and subsequently in humans, revealing that the deformylation part of the N-terminal processing machinery is conserved in mitochondria and chloroplasts. nih.govembopress.org Genomic context analysis, such as examining conserved gene neighborhoods (operons), can further strengthen functional predictions by linking uncharacterized genes to known pathways. nih.govgersteinlab.org
Comparative Proteomics: Proteomic techniques, particularly those involving mass spectrometry, provide direct evidence for the activity of formyltransferases and deformylases. creative-proteomics.comnih.gov "Terminomics," a subfield of proteomics, focuses on identifying the N-termini of mature proteins in a cell. acs.org By comparing the N-terminal peptides of proteins from wild-type organisms versus those with deleted or inhibited fmt or pdf genes, scientists can precisely map the substrates of these enzymes on a proteome-wide scale. nih.gov For example, proteomic analysis of E. coli with an inhibited PDF showed a massive increase in N-terminally formylated peptides, confirming the enzyme's widespread role in deformylation. nih.gov These methods can also uncover the substrate specificity of different PDF isozymes, as seen in plants which possess multiple PDF genes. nih.gov
Table 2: Computational Approaches for Enzyme Identification
| Approach | Methodology | Application to FMT/PDF | Key Findings |
|---|---|---|---|
| Comparative Genomics | Sequence homology searches (e.g., BLAST), phylogenetic analysis, genomic context analysis. nih.govnih.govgersteinlab.org | Identification of fmt and pdf homologs across domains of life. | Confirmed universality of deformylase in organelles; identified novel PDF genes in eukaryotes. nih.govembopress.org |
| Comparative Proteomics (Terminomics) | Mass spectrometry-based analysis of N-terminal peptides in different genetic or treatment conditions. nih.govnih.gov | Mapping of in vivo substrates for FMT and PDF; quantifying the extent of formylation/deformylation. | Revealed proteome-wide impact of PDF inhibition; identified substrates for specific PDF isozymes. nih.govnih.gov |
Investigations of N Formyl Ethionine in Model Organisms and Cellular Systems
Impact and Metabolism in Prokaryotic Model Systems (e.g., E. coli, B. subtilis)
In bacteria, protein synthesis is initiated with N-formyl-methionine, a feature that distinguishes them from eukaryotes. lumenlearning.comnih.gov The introduction of ethionine, a methionine analogue, into these systems is expected to result in its metabolic activation and incorporation into cellular pathways, including the formation of N-formyl-ethionine.
The presence of this compound at the N-terminus of bacterial proteins is likely to be detrimental to bacterial growth and survival. This is predicated on two main factors: the toxicity of ethionine itself and the consequences of inefficient N-terminal processing. Ethionine is known to be toxic to some microorganisms, and its incorporation into proteins can lead to the synthesis of non-functional or misfolded proteins. researchgate.netnih.gov
Furthermore, the canonical pathway for N-terminal protein processing in bacteria involves the removal of the N-formyl group by the enzyme peptide deformylase (PDF). nih.govnih.gov The efficiency of PDF in processing this compound is a critical determinant of its impact. While the enzyme's active site has specificity for the N-formyl group, the substitution of methionine's methyl group with an ethyl group in ethionine could alter the binding affinity and catalytic rate. rcsb.org Inefficient deformylation would lead to the accumulation of proteins with an N-terminal this compound, a condition known to inhibit bacterial growth. oup.comnih.gov The retention of the formyl group can sterically hinder the subsequent action of methionine aminopeptidase (B13392206) (MAP), which removes the initial amino acid, further disrupting protein maturation.
| Compound | Observed/Inferred Effect on Bacterial Growth | Mechanism | References |
| Ethionine | Inhibitory | Incorporation into proteins leading to non-functional proteins; disruption of methylation reactions. | researchgate.netnih.gov |
| N-formyl-methionine (retained) | Inhibitory | Accumulation of unprocessed N-termini disrupts protein function and maturation. | oup.comnih.gov |
| This compound (inferred) | Highly Inhibitory | Combination of ethionine toxicity and impaired N-terminal processing due to potentially inefficient deformylation. | - |
The accumulation of aberrant proteins, such as those containing this compound, is a significant cellular stressor that would predictably trigger bacterial stress response pathways. The presence of misfolded or improperly processed proteins activates systems like the heat shock response, which deploys chaperones to attempt refolding or degradation of these proteins.
Moreover, amino acid starvation or the presence of amino acid analogues can induce the stringent response, a global reprogramming of bacterial gene expression orchestrated by the alarmones (p)ppGpp. frontiersin.org This response leads to the downregulation of genes involved in growth, such as those for ribosomal RNA and proteins, and the upregulation of genes involved in amino acid biosynthesis and stress survival. nih.govnih.gov In Staphylococcus aureus, the absence of protein formylation has been shown to impact central metabolic processes and increase susceptibility to certain antibiotics, highlighting the importance of this pathway in cellular homeostasis. nih.gov The introduction of this compound would likely induce a similar, if not more pronounced, shift in gene expression as the cell attempts to cope with the dual stresses of an amino acid analogue and impaired protein processing.
It is plausible that ethionine can be charged to the initiator tRNA, tRNAfMet, by methionyl-tRNA synthetase, albeit potentially with lower efficiency than methionine. This is supported by studies showing that other methionine analogues, such as norleucine, can be incorporated into proteins. nih.govgoogle.com Following its attachment to tRNAfMet, the ethionine residue would likely be a substrate for methionyl-tRNA formyltransferase, leading to the formation of N-formyl-ethionyl-tRNAfMet. This modified tRNA would then participate in the initiation of protein synthesis, placing this compound at the N-terminus of nascent polypeptide chains.
The retention of the this compound moiety represents a significant post-translational modification. In recent years, it has been proposed that N-formyl-methionine itself can act as a degradation signal, or N-degron, targeting the protein for proteolysis via the N-end rule pathway. microbialcell.com This serves as a quality control mechanism to eliminate proteins that have not been properly processed. It is highly probable that this compound would also be recognized as an N-degron, potentially even a more potent one if it is more resistant to deformylation. This would lead to the increased turnover of proteins that are initiated with this analogue.
Cellular Responses and Metabolism in Eukaryotic Cell Lines (e.g., Yeast, Mammalian Cells)
In eukaryotes, cytosolic protein synthesis initiates with methionine, not N-formyl-methionine. lumenlearning.com However, N-formylation does occur in mitochondria and has been observed in the cytosol under specific stress conditions. nih.govnih.govbmbreports.org The effects of this compound in eukaryotes would therefore be closely linked to ethionine's known metabolic disruptions and the cellular pathways that respond to stress.
The primary metabolic fate of ethionine in eukaryotic cells is its conversion to S-adenosyl-ethionine (SAE) by methionine adenosyltransferase. bevital.no SAE is a potent inhibitor of S-adenosyl-methionine (SAM)-dependent methylation reactions, which are crucial for the modification of DNA, RNA, proteins, and lipids. mdpi.comnih.gov This disruption of methylation is a major contributor to ethionine's toxicity.
If this compound were to be formed in the cytosol, it would likely be under conditions of cellular stress that lead to the cytosolic activity of the mitochondrial formyltransferase. nih.govbmbreports.org Once formed at the N-terminus of a protein, it would likely be a substrate for degradation. Recent research has identified a eukaryotic fMet/N-end rule pathway that targets N-formylated proteins for proteasomal degradation. nih.govnih.gov this compound-containing proteins would be expected to be recognized and degraded by this pathway.
The administration of ethionine is known to significantly perturb amino acid homeostasis in mammalian cells and in yeast. mdpi.comnih.govresearchgate.net It can lead to alterations in the concentrations of other free amino acids in tissues. In yeast, ethionine has been shown to impair mitochondrial protein synthesis and reduce cell growth. nih.gov
The formation of this compound would represent an additional metabolic burden, likely exacerbating the disruption of cellular homeostasis caused by ethionine alone. The cell would need to expend energy to either process or degrade the aberrant proteins containing this analogue. The stress induced by the accumulation of such proteins could further impact global metabolic regulation, including pathways that manage amino acid pools and protein turnover. nih.govnih.gov
| Compound | Observed/Inferred Effect on Eukaryotic Metabolism | Mechanism | References |
| Ethionine | Disruption of methylation; altered amino acid pools; impaired mitochondrial function. | Formation of S-adenosyl-ethionine, a competitive inhibitor of S-adenosyl-methionine; interference with protein synthesis and other metabolic pathways. | nih.govbevital.nomdpi.com |
| N-formyl-methionine (cytosolic) | Acts as a degradation signal (N-degron). | Recognition by the eukaryotic fMet/N-end rule pathway, leading to proteasomal degradation. | nih.govbmbreports.orgnih.gov |
| This compound (inferred) | Exacerbation of metabolic stress; induction of protein degradation. | Combination of ethionine's metabolic disruption with the creation of an N-degron that targets proteins for degradation. | - |
Interplay with Autophagy and Proteostasis Mechanisms
Scientific literature to date does not provide specific details on the direct interplay between This compound and the cellular processes of autophagy and proteostasis. Autophagy is a fundamental catabolic process involving the degradation of cellular components via lysosomes, crucial for maintaining cellular homeostasis. mdpi.comnumberanalytics.commdpi.com Proteostasis refers to the complex network of pathways that regulate the synthesis, folding, trafficking, and degradation of proteins. numberanalytics.com
Research into related compounds offers some context. For instance, N-formyl-methionine (fMet), the formylated version of the amino acid methionine, is recognized as a degradation signal (N-degron) in both bacteria and eukaryotes. nih.govnih.govnih.gov In eukaryotic cells, proteins bearing an N-terminal fMet can be targeted for degradation through the ubiquitin-proteasome system, a key component of proteostasis. nih.govnih.govkoreascience.kr This process, known as the fMet/N-end rule pathway, helps regulate the levels of specific proteins and is involved in cellular stress responses. nih.govnih.gov
Furthermore, methionine metabolism itself is linked to autophagy. Studies have shown that restricting methionine can induce autophagy in yeast and other organisms. mdpi.com This suggests that cellular levels of methionine and its derivatives can act as signals that influence autophagic activity.
However, it is crucial to note that these findings relate to N-formyl-methionine and methionine, not this compound. Ethionine, the ethyl analog of methionine, is known to be an antagonist of methionine and can be incorporated into proteins, leading to dysfunctional proteins and cellular stress. wikipedia.org While this implicates ethionine in disrupting proteostasis, the specific role of its formylated counterpart, this compound, in these pathways remains uninvestigated in the available scientific literature. Without direct studies, any potential role of this compound in modulating autophagy and proteostasis is purely speculative.
Research in Plant Models and Agricultural Contexts
Direct research on the effects of This compound in plant models and agricultural settings is not available in the current body of scientific literature. However, studies on its constituent parts, ethionine and methionine, provide a framework for potential areas of investigation.
Uptake and Translocation of this compound in Plant Tissues
There is no specific data on the uptake and translocation of This compound in plants. Plant roots absorb nitrogen and other nutrients from the soil through a complex system of transporters located in the plasma membrane of root cells. nih.gov These transporters are often specific to certain molecules, such as nitrate, ammonium, and amino acids. nih.gov
The uptake of ethionine, as a structural analog of methionine, likely occurs through the same transport systems that mediate methionine uptake. wikipedia.orgpnas.org Methionine itself is a crucial amino acid in plants, serving as a building block for proteins and a precursor for essential biomolecules like S-adenosylmethionine (AdoMet), ethylene, and polyamines. pnas.org
Whether the addition of a formyl group to ethionine would alter its recognition and transport by these amino acid transporters is unknown. The chemical modification could potentially increase or decrease its affinity for these transporters, thereby affecting its rate of uptake and subsequent translocation throughout the plant tissues via the xylem and phloem. Further research is needed to characterize the specific transport mechanisms, if any, for this compound in plants.
Metabolic Impact on Plant Growth and Development
The metabolic impact of This compound on plant growth and development has not been documented. Ethionine is known to be phytotoxic because it acts as an antimetabolite, competing with methionine in various metabolic pathways. wikipedia.org Its incorporation into proteins can lead to the synthesis of non-functional enzymes and structural proteins, thereby disrupting cellular processes and inhibiting growth. wikipedia.org
Given that ethionine disrupts methionine metabolism, it is plausible that this compound could have similar or even more complex effects. The formyl group could potentially be removed by deformylases, releasing ethionine to exert its antagonistic effects. Alternatively, this compound itself could interfere with specific metabolic pathways.
Studies have shown that the application of methionine can influence plant growth and stress tolerance. nih.govresearchgate.net Conversely, the introduction of a methionine antagonist like ethionine would be expected to have detrimental effects on plant health. The precise consequences of introducing this compound into a plant's metabolism, however, remain an open question pending direct experimental investigation.
Table of Research Findings on Related Compounds
| Compound | Organism/System | Key Research Finding |
| N-formyl-methionine (fMet) | Eukaryotic Cells (Yeast) | Acts as an N-degron, targeting proteins for degradation via the ubiquitin-proteasome system. nih.govnih.gov |
| Methionine | Yeast | Restriction of methionine can induce autophagy. mdpi.com |
| Ethionine | General | Acts as a methionine antagonist and can be incorporated into proteins, leading to dysfunction. wikipedia.org |
| Methionine | Plants (Sunflower) | Exogenous application can improve drought stress tolerance. nih.gov |
Future Research Directions and Unanswered Questions in N Formyl Ethionine Research
Discovery of Novel N-formyl-methionine-Interacting Proteins and Pathways
While the core machinery for the synthesis and degradation of N-terminally formylated proteins is partially understood, the full network of interacting proteins and pathways remains to be elucidated. The discovery that N-formylated proteins in the eukaryotic cytosol are targeted for degradation by the fMet/N-end rule pathway, mediated by the Psh1 E3 ubiquitin ligase in yeast, was a significant breakthrough. nih.govbmbreports.org However, this is likely just the tip of the iceberg.
Future research should focus on:
Identification of additional N-recognins: Are there other E3 ligases or recognition components in eukaryotes that can identify N-formyl-methionine as a degradation signal (degron)? researchgate.net The existence of distinct N-end rule pathways for other N-terminal residues suggests that a similar complexity might exist for fMet. nih.gov
Adaptor Proteins: In bacteria, the ClpS adaptor protein recognizes N-terminal degrons for the ClpAP protease. microbialcell.com Research is needed to determine if analogous adaptor proteins exist in eukaryotes that modulate the recognition of fMet by the proteasome or other proteases.
Non-degradation Pathways: Beyond degradation, N-formylation could mediate other cellular processes. Future studies should employ proteomic approaches, such as affinity purification-mass spectrometry using fMet-bait proteins, to identify novel interactors that could link N-formylation to pathways like signal transduction, protein localization, or quality control. microbialcell.com
Table 1: Known and Potential Components of the fMet/N-end Rule Pathway
| Component | Function | Organism(s) | Research Question |
|---|---|---|---|
| FMT1 (Formyltransferase) | Catalyzes the formylation of initiator Met-tRNA. nih.gov | Eukaryotes (yeast) | How is its dual localization in mitochondria and cytosol regulated? |
| Psh1 | E3 ubiquitin ligase that recognizes the fMet/N-degron. nih.govbmbreports.org | Eukaryotes (yeast) | Do mammalian orthologs with the same function exist? |
| Gcn2 Kinase | Regulates Fmt1 retention in the cytosol under stress conditions. bmbreports.orgresearchgate.net | Eukaryotes (yeast) | What are the downstream effectors of Gcn2 in this pathway? |
| Peptide Deformylase (PDF) | Removes the formyl group from N-terminal fMet. wikipedia.orgbiocyclopedia.com | Bacteria, Mitochondria | What is its role and regulation in the eukaryotic cytosol? |
| Methionine Aminopeptidase (B13392206) (MetAP) | Removes the N-terminal methionine residue after deformylation. wikipedia.orgbiocyclopedia.com | All domains | How does it coordinate with PDF on N-formylated proteins? |
| Putative Adaptor Proteins | May modulate the recognition of fMet by proteases. | Bacteria, Eukaryotes? | Do fMet-specific adaptor proteins exist in eukaryotes? |
Comprehensive Mapping of its Spatiotemporal Distribution and Dynamics in Living Systems
A key unanswered question is where and when N-formylated proteins are generated and degraded in eukaryotic cells. Recent findings indicate that cytosolic N-formylation is significantly upregulated during stationary phase or upon amino acid starvation in yeast, suggesting a role in stress adaptation. nih.govbmbreports.org
Future research directions include:
Subcellular Localization: While the formyltransferase Fmt1 is primarily mitochondrial, it can be retained in the cytosol under stress. nih.govresearchgate.net Advanced imaging techniques are needed to precisely map the subcellular distribution of Fmt1, fMet-tRNA, and the resulting N-formylated proteins under various physiological and stress conditions.
Tissue-Specific Distribution: In multicellular organisms, it is crucial to investigate the prevalence of cytosolic N-formylation in different tissues and cell types. This could reveal specialized roles for this modification in development, differentiation, and disease.
Temporal Dynamics: The lifecycle of an N-formylated protein, from synthesis to degradation, is highly dynamic. Real-time tracking of these proteins will be essential to understand how their levels are controlled in response to cellular signals and environmental cues. Studies have shown that the degradation of certain proteins via fMet-mediated pathways is phase-dependent, occurring in stationary but not exponential growth phases. microbialcell.com
Development of Advanced In Situ and In Vivo Probes for N-formyl-methionine Visualization
To address the challenges of mapping spatiotemporal dynamics, the development of new molecular tools is paramount. Current methods often rely on affinity-purified antibodies, which are useful for fixed-cell analysis but limited for live-cell imaging. bmbreports.orgresearchgate.net
Priorities for probe development should include:
Genetically Encoded Biosensors: Creating fluorescent or bioluminescent reporter systems that respond to changes in the concentration of fMet or N-formylated proteins would be a major advancement. nih.gov These could be based on Förster Resonance Energy Transfer (FRET) or other principles.
"Switch-On" Fluorescent Probes: Designing small molecule probes that become fluorescent only upon specific reaction with the N-formyl group would allow for real-time visualization with high signal-to-noise ratios, minimizing background from unbound probes. nih.gov
Improved Antibodies: While existing antibodies have been crucial, generating monoclonal antibodies with higher affinity and specificity for the N-formyl-methionyl moiety, regardless of the adjacent amino acid sequence, would enhance the reliability of immunodetection methods. researchgate.net
Exploration of its Potential as a Tool for Fundamental Biochemical and Molecular Biology Research
The unique properties of N-formyl-methionine can be harnessed as a tool for a variety of research applications. The ability to initiate protein synthesis with a modified amino acid provides a powerful handle for protein engineering and analysis. nih.govresearchgate.net
Potential applications to be explored:
Controlled Protein Degradation: By engineering an N-terminal fMet onto a protein of interest, researchers could create a conditionally degradable version of that protein, allowing for the study of protein function by targeted removal. nih.gov
Site-Specific Protein Modification: The formyl group is a unique chemical handle not found on other amino acids, making it an ideal target for bio-orthogonal chemistry. This could be used to attach probes, drugs, or other molecules to the N-terminus of a protein.
Studying Translation Initiation: Systems that allow for the initiation of protein synthesis with N-formyl-methionine or other non-canonical amino acids in vitro and in vivo are valuable platforms for dissecting the fundamental mechanisms and flexibility of the translational machinery. nih.govresearchgate.netresearchgate.net
Investigation of N-formyl-methionine in Non-Canonical Protein Synthesis and Post-Translational Modification Events
The formylation of methionine at the start of translation is a pre-translational modification of the initiator Met-tRNA. nih.gov However, its presence on the final polypeptide chain makes it function as a post-translational modification (PTM) in the context of the proteome, influencing the protein's fate.
Key research questions in this area are:
Efficiency of Non-Canonical Initiation: While it is possible to initiate protein synthesis with various non-canonical amino acids by mis-acylating the initiator tRNA, the efficiency of this process varies. nih.govresearchgate.net Future work should aim to understand the structural determinants on the amino acid and the tRNA that govern initiation efficiency by the ribosome.
Crosstalk with other PTMs: The N-terminus of a protein can undergo various modifications, such as acetylation and myristoylation. memorang.com Research is needed to investigate the potential interplay between N-formylation and other N-terminal PTMs. Does formylation preclude other modifications, or do they occur sequentially to create a complex "N-terminal code"?
Beyond Initiation: Could N-formylation occur as a post-translational modification on internal methionine residues or other parts of a protein under specific cellular conditions? While currently hypothetical, this possibility warrants investigation given the diverse chemistry catalyzed within cells.
Table 2: Comparison of N-terminal Modifications
| Modification | Timing | Function | Reversible? |
|---|---|---|---|
| N-Formylation | Pre-translational (on tRNA) nih.gov | Initiation Signal, Degradation Signal (Degron) nih.govwikipedia.org | Yes (by PDF) wikipedia.org |
| N-Acetylation | Co-translational memorang.com | Protein stability, Protein interaction, Degradation Signal nih.gov | No (generally) |
| N-Myristoylation | Co-translational memorang.com | Membrane targeting, Signal transduction memorang.com | No |
Elucidation of Evolutionary Aspects of N-formyl-methionine Metabolism Across Biological Domains
N-formylation for protein synthesis initiation is a feature inherited from bacteria by mitochondria and chloroplasts. wikipedia.orgnih.gov Its absence in archaea and in the cytosolic protein synthesis of eukaryotes has long been a defining feature. wikipedia.org The recent discovery of cytosolic N-formylation in yeast challenges this dogma and raises evolutionary questions. bmbreports.org
Future research should investigate:
Universality in Eukaryotes: Is cytosolic N-formylation a conserved process across all eukaryotes, from protists to mammals? Examining a wide range of species will be necessary to determine if this is a universal stress response mechanism.
Evolution of Formyltransferases: Why have eukaryotes retained a gene for formyltransferase (FMT) that can function in the cytosol? bmbreports.org Comparative genomics and phylogenetic analysis of FMT genes could reveal the evolutionary pressures that have maintained this dual functionality.
The Primordial Initiator: The choice of methionine as the universal initiating amino acid is a fundamental evolutionary question. The process of formylation is tied to one-carbon metabolism, which is considered a primitive metabolic pathway. tandfonline.comnih.gov Further research into the co-evolution of translation machinery and metabolic pathways may provide insights into why N-formyl-methionine was selected for this crucial role. tandfonline.comnih.gov In some bacteria, N-formylation is not essential, indicating evolutionary plasticity in this process. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-formyl-ethionine, and how should data be interpreted?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to analyze proton environments (e.g., formyl group protons at δ 8-9 ppm) and carbon backbone. Infrared spectroscopy (IR) identifies functional groups like the formyl C=O stretch (~1680-1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via parent ion peaks and fragmentation patterns. For unexpected peaks or shifts, compare to reference databases (e.g., NIST Chemistry WebBook) and validate purity using HPLC .
- Data Consideration : Tabulate observed vs. expected spectral values (e.g., NMR δ values, MS m/z ratios) to flag impurities or structural anomalies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood for synthesis steps. For spills, isolate the area, absorb with inert material, and dispose as hazardous waste. Store in airtight containers away from heat .
- Compliance Note : Follow OSHA/GHS guidelines for labeling and emergency procedures, even if specific hazard classifications are unavailable .
Q. How is this compound synthesized, and what are common yield optimization strategies?
- Methodological Answer : Typical synthesis involves formylation of ethionine using formic acid or acetic-formic anhydride. Monitor reaction progress via TLC or HPLC. Optimize yields by controlling temperature (0-5°C for exothermic steps), stoichiometry (excess formylating agent), and purification via recrystallization or column chromatography .
- Troubleshooting : Low yields may result from hydrolysis of the formyl group—use anhydrous conditions and inert atmospheres.
Advanced Research Questions
Q. How can contradictory bioactivity results in this compound derivatives be systematically resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out procedural variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Perform structural validation (e.g., X-ray crystallography) to check for unintended modifications. Cross-reference findings with published data on analogous compounds (e.g., N-formylmethionylphenylalanine) .
- Data Analysis : Apply statistical tests (e.g., ANOVA) to assess significance of discrepancies and identify outliers.
Q. What experimental designs are suitable for studying this compound’s role in peptide chain initiation?
- Methodological Answer : Use radiolabeled (e.g., ¹⁴C-formyl) ethionine in cell-free translation systems to track incorporation into nascent peptides. Combine with knockout models (e.g., tRNA mutants) to assess specificity. Compare kinetics to natural initiators like N-formylmethionine using stopped-flow spectrometry .
- Contradiction Management : If activity diverges from expected models, validate tRNA interactions via gel-shift assays or cryo-EM .
Q. How can researchers mitigate interference from this compound degradation products in analytical workflows?
- Methodological Answer : Employ stability-indicating methods:
- Chromatography : Use reverse-phase HPLC with UV detection (210-220 nm) to separate degradation products (e.g., ethionine, formic acid).
- Storage : Lyophilize samples and store at -80°C to minimize hydrolysis.
- Quantification : Standardize calibration curves with freshly prepared solutions to account for degradation .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed studies over vendor databases (e.g., exclude ) .
- Ethical Compliance : For in vivo studies, justify sample sizes using power analysis and adhere to institutional ethical review protocols .
- Data Presentation : Include raw spectral data in appendices and processed results (e.g., NMR integration tables) in main texts .
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